molecular formula C13H14N2O4S B2764670 Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 790681-61-7

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2764670
CAS No.: 790681-61-7
M. Wt: 294.33
InChI Key: WTJCSDSWLFOSNS-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a mercapto group, and a hydroxypropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with isatoic anhydride to form the quinazoline skeleton. This intermediate is then subjected to further reactions to introduce the mercapto and hydroxypropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The quinazoline core can interact with various enzymes and receptors, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 2-Hydroxypropyl methacrylate
  • Ethylene glycol dimethacrylate
  • 2-Hydroxyethyl methacrylate

Uniqueness

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-7(16)6-15-11(17)9-4-3-8(12(18)19-2)5-10(9)14-13(15)20/h3-5,7,16H,6H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJCSDSWLFOSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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